molecular formula C21H18N4OS2 B6562426 N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021210-63-8

N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6562426
CAS No.: 1021210-63-8
M. Wt: 406.5 g/mol
InChI Key: QNIGMWQLCPBGFO-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique chemical structure. Known for its application in scientific research, this compound draws attention in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide typically involves multiple steps:

  • Starting Materials: : The synthesis begins with 3-(methylsulfanyl)aniline and 2-phenylpyrazolo[1,5-a]pyrazine as the primary starting materials.

  • Formation of Intermediate: : Through a series of reactions including sulfonylation and acylation, intermediates are formed. Typical reaction conditions might include the use of reagents like thionyl chloride or acetic anhydride in the presence of a catalyst.

  • Final Coupling: : The final step involves the coupling of the intermediate with acetic acid derivatives to form the target compound. Solvents such as dichloromethane and reaction conditions like reflux are often employed.

Industrial Production Methods: Industrial production of this compound may involve:

  • Scalability: : Optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity.

  • Automation: : Use of automated systems to control reaction parameters like temperature, pH, and reagent addition for consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can undergo several types of reactions:

  • Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, converting ketone or sulfoxide groups into alcohols or sulfides.

  • Substitution: : Halogenation reactions may introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, nitric acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Halogenating agents: : Bromine, chlorine.

Major Products Formed:
  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Alcohols and Sulfides: : From reduction reactions.

  • Halogenated Derivatives: : From substitution reactions.

Scientific Research Applications

In Chemistry: This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

In Biology and Medicine: In biological studies, N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is explored for its potential as an inhibitor of certain enzymes or as a ligand for specific receptors. Its potential therapeutic applications include anti-inflammatory and anticancer activities.

In Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its reactivity also makes it suitable for use in chemical sensors and catalysts.

Mechanism of Action

The mechanism by which N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. For instance:

  • Inhibition of Enzymes: : It may inhibit the activity of specific enzymes by binding to their active sites, thus blocking substrate access.

  • Receptor Binding: : The compound may interact with cell surface or intracellular receptors, modulating signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • N-[(3-Methylsulfanyl)phenyl]-acetamide

  • N-[4-(Methylsulfanyl)phenyl]-2-phenylacetamide

  • N-[3-(Methylsulfanyl)phenyl]-3-(phenylthio)propanamide

Uniqueness: Compared to these similar compounds, N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide stands out due to:

  • Enhanced Stability: : The pyrazolo[1,5-a]pyrazine moiety contributes to increased stability under various conditions.

  • Broader Biological Activity:

This compound is a fascinating compound with diverse applications across chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-27-17-9-5-8-16(12-17)23-20(26)14-28-21-19-13-18(15-6-3-2-4-7-15)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIGMWQLCPBGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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